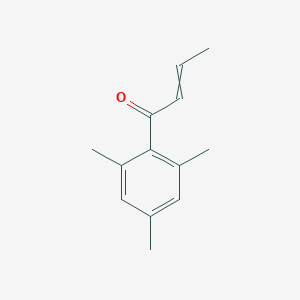
1-(2,4,6-Trimethylphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethylphenyl)but-2-en-1-one is an organic compound characterized by its aromatic ring substituted with three methyl groups and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylphenyl)but-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the enone product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure but with an ethanone side chain instead of a butenone.
2,4,6-Trimethylphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene gold (I) chloride: A gold complex with similar aromatic substitution.
Uniqueness: 1-(2,4,6-Trimethylphenyl)but-2-en-1-one is unique due to its enone functionality, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
15561-17-8 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C13H16O/c1-5-6-12(14)13-10(3)7-9(2)8-11(13)4/h5-8H,1-4H3 |
InChI Key |
SYTAQSHMTRMBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


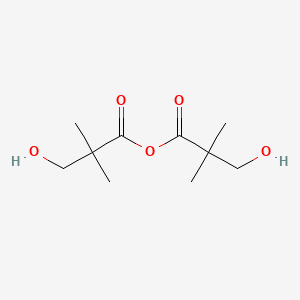
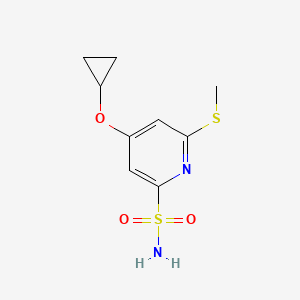
![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)
![1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14807913.png)
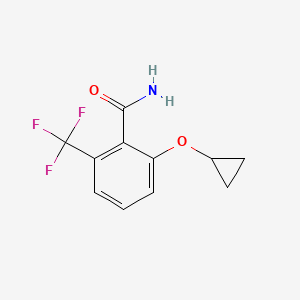
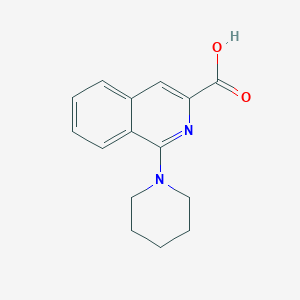
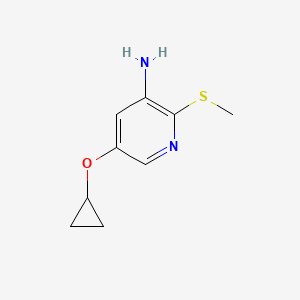
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)

![3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14807966.png)
![7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B14807969.png)

![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B14807977.png)
